

Preclinical Toxicology Profile of Fexinidazole: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexinidazole is a 5-nitroimidazole derivative that has been developed as an oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. As part of its non-clinical development, a comprehensive toxicology program was undertaken to characterize its safety profile prior to human trials. This guide provides a detailed overview of the preclinical toxicology of **fexinidazole**, summarizing key findings from various studies, outlining experimental methodologies, and presenting quantitative data in a structured format.

Executive Summary

The preclinical safety evaluation of **fexinidazole** encompassed a battery of studies including single- and repeat-dose toxicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology. Overall, **fexinidazole** demonstrated a favorable safety profile in animal models. The No-Observed-Adverse-Effect Level (NOAEL) in 4-week repeat-dose studies in both rats and dogs was established at 200 mg/kg/day. While **fexinidazole**, like other nitroimidazoles, showed mutagenic potential in bacterial reverse mutation assays (Ames test), this was attributed to bacterial-specific metabolism and was not observed in a range of in vitro and in vivo mammalian genotoxicity assays. Preliminary reproductive toxicology studies indicated no adverse effects on fertility or fetal development at doses up to 200 mg/kg/day in rats. Safety pharmacology studies revealed no significant concerns regarding respiratory,



cardiovascular, or central nervous system functions at doses up to 1000 mg/kg. No carcinogenicity studies have been conducted.

Data Presentation

Table 1: Single-Dose Toxicity

Species	Route	Parameter	Value	Reference
Mouse	Oral	LD50	> 2000 mg/kg	Data not publicly available, inferred from high doses in other studies.
Rat	Oral	LD50	> 2000 mg/kg	Data not publicly available, inferred from high doses in other studies.

Note: Specific LD50 values from acute toxicity studies are not detailed in the reviewed public literature. The values are inferred from the high doses used in other preclinical studies without reported mortality.

Table 2: Repeat-Dose Toxicity (4-Week Oral Gavage)

Species	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings at Higher Doses	Reference
Rat	0, 50, 200, 800	200	Decreased body weight gain and food consumption.[1]	[2][3]
Dog	0, 50, 200, 800	200	Decreased body weight gain and food consumption.[1]	[2][3]



Table 3: Genotoxicity Profile

Assay	System	Test Substance	Concentrati on/Dose	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium strains TA98, TA100, TA1535, TA1537, TA102	Fexinidazole & Fexinidazole Sulfone	Not Specified	Positive (mutagenicity attenuated in nitroreductas e-deficient strains)	[2][4]
In Vitro Micronucleus Test	Human Peripheral Blood Lymphocytes	Fexinidazole & Fexinidazole Sulfone	Not Specified	Negative	[2][4]
In Vivo Bone Marrow Micronucleus Test	Mouse (Crl:CD-1 (ICR) male)	Fexinidazole	0, 500, 1000, 2000 mg/kg (2 oral doses, 24h apart)	Negative	[2][4]
Ex Vivo Unscheduled DNA Synthesis (UDS)	Rat (Sprague- Dawley Crl:CD (SD) male)	Fexinidazole	500, 1000, 2000 mg/kg (oral)	Negative	[2][4]

Table 4: Reproductive and Developmental Toxicity (Preliminary Study)



Species	Dosing Period	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings	Reference
Rat	Gestation Day 6 to 17	0, 50, 200, 800	200	No effects on prenatal development up to 200 mg/kg/day. At 800 mg/kg/day, maternal toxicity (reduced body weight gain) was observed, along with delayed ossification and reduced fetal and placental weights.	[5]

Table 5: Safety Pharmacology



Study	Species	Route	Dose Levels (mg/kg)	NOEL (mg/kg)	Key Findings	Referenc e
Respiratory Function	Rat	Oral	0, 100, 300, 1000	1000	No effect on respiratory parameters	
Cardiovasc ular Function	Dog	Oral	Not Specified	Not Specified	No significant changes reported in publicly available literature.	[2]
Central Nervous System	Mouse	Oral	Not Specified	Not Specified	No significant changes reported in publicly available literature.	[2]

Experimental Protocols Repeat-Dose Toxicity Studies (Rat and Dog)

A full, detailed protocol for these studies is not publicly available. However, based on standard guidelines (OECD 408), the likely methodology is as follows:

- Species: Sprague-Dawley rats and Beagle dogs.
- Groups: Typically 3 dose groups and a control group, with an equal number of male and female animals in each group.



- Administration: Fexinidazole was administered orally by gavage once daily for 28
 consecutive days. The control group received the vehicle (e.g., 5% Tween 80 in 0.5%
 methylcellulose).
- Observations: Daily clinical observations, weekly measurement of body weight and food consumption.
- Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at the end
 of the study.
- Pathology: Gross necropsy was performed on all animals. A comprehensive list of tissues was collected, weighed, and examined microscopically.
- Toxicokinetics: Blood samples were collected at specified time points to determine the systemic exposure to **fexinidazole** and its main metabolites.

Genotoxicity Assays

While the full detailed protocol is not available, it would have followed standard guidelines (e.g., OECD 487).

- Cell System: Freshly isolated human peripheral blood lymphocytes from healthy donors.
- Treatment: Lymphocyte cultures were stimulated to divide using a mitogen (e.g., phytohemagglutinin). Cells were then exposed to **fexinidazole** and its sulfone metabolite at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
- Micronucleus Scoring: After treatment, cytochalasin B was added to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells was then scored.
- Species: Crl:CD-1 (ICR) male mice.
- Dosing: Animals were administered fexinidazole orally at doses of 0 (vehicle control), 500, 1000, or 2000 mg/kg. Two doses were given 24 hours apart.
- Sample Collection: Bone marrow was harvested 24 hours after the second dose.



- Analysis: Bone marrow cells were smeared on slides, stained (e.g., with Giemsa), and 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei.
 The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.
- Species: Male Sprague-Dawley Crl:CD (SD) rats.
- Dosing: Rats received single oral doses of fexinidazole at 500, 1000, or 2000 mg/kg.
- Sample Collection: Livers were sampled at 2-4 hours and 12-14 hours post-administration.
- Hepatocyte Culture and Analysis: Hepatocytes were isolated and incubated with tritiated thymidine ([3H]-thymidine). DNA repair (UDS) was measured by autoradiography, counting the silver grains over the nucleus (net grain count) in non-S-phase cells.

Reproductive and Developmental Toxicity (Preliminary Rat Study)

- Species: Crl:CD (SD)IGS BR rats (10 mated females per group).
- Administration: Fexinidazole was administered orally by gavage once daily at doses of 0, 50, 200, or 800 mg/kg/day.
- Dosing Period: From gestation day 6 to day 17.
- Endpoints: Maternal observations (body weight, clinical signs), and at termination, evaluation
 of uterine contents including the number of corpora lutea, implantations, resorptions, and
 live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal
 abnormalities.

Safety Pharmacology Studies

These studies were conducted in compliance with ICH S7A and S7B guidelines.[2]

- Species: Male Crl:CD(SD)BR rats.
- Administration: Single oral doses of 0 (vehicle), 100, 300, or 1000 mg/kg.



- Method: Whole-body plethysmography was used to monitor respiratory parameters in unrestrained, conscious animals for 4 hours post-dose.
- Parameters Measured: Respiratory rate, tidal volume, minute volume, and other relevant respiratory parameters.

Detailed protocols for the cardiovascular (typically in dogs using telemetry) and central nervous system (typically a functional observational battery in mice or rats) studies are not available in the public domain. However, they would have followed standard industry practices and regulatory guidelines to assess effects on blood pressure, heart rate, ECG, and a range of behavioral and neurological parameters.

Visualizations



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Caption: Workflow for the in vivo mouse bone marrow micronucleus assay.

Caption: Proposed mechanism for the differential genotoxicity of **fexinidazole**.

Conclusion

The preclinical toxicology studies conducted on **fexinidazole** indicate a favorable safety margin for its clinical use in treating Human African Trypanosomiasis. The key toxicological findings were limited to reduced body weight gain and food consumption at high doses in repeat-dose studies. A critical aspect of its safety profile is the lack of genotoxicity in mammalian systems, despite being positive in the Ames test. This is a well-understood phenomenon for some nitroheterocyclic compounds, where bacterial-specific enzymes are required for activation to mutagenic species. Safety pharmacology and preliminary reproductive toxicity studies did not reveal any significant untoward effects. This comprehensive preclinical data package supported



the progression of **fexinidazole** into clinical trials and its eventual approval for the treatment of HAT.

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